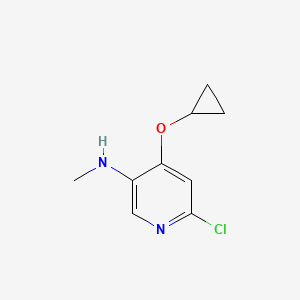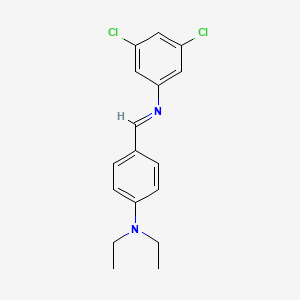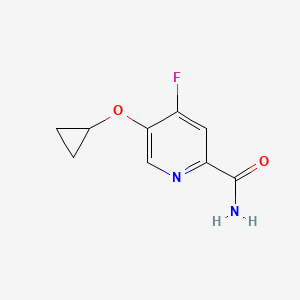![molecular formula C18H20IN3O B14811338 N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-iodobenzohydrazide](/img/structure/B14811338.png)
N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-iodobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[4-(diethylamino)benzylidene]-2-iodobenzohydrazide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a diethylamino group attached to a benzylidene moiety, which is further connected to an iodobenzohydrazide framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(diethylamino)benzylidene]-2-iodobenzohydrazide typically involves a condensation reaction between 4-(diethylamino)benzaldehyde and 2-iodobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base linkage between the aldehyde and hydrazide components. After completion of the reaction, the product is isolated by filtration and purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N’-[4-(diethylamino)benzylidene]-2-iodobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(diethylamino)benzylidene]-2-iodobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The iodo group in the compound can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted benzylidene derivatives.
Scientific Research Applications
N’-[4-(diethylamino)benzylidene]-2-iodobenzohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its optical and electronic properties can be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Analytical Chemistry: The compound can be used as a reagent or probe in various analytical techniques, including spectroscopy and chromatography.
Mechanism of Action
The mechanism of action of N’-[4-(diethylamino)benzylidene]-2-iodobenzohydrazide involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in electron-donating interactions, while the iodo group can engage in halogen bonding. These interactions can modulate the compound’s binding affinity and specificity towards biological targets, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[4-(diethylamino)benzylidene]-4-hydroxybenzohydrazide (DEABHB)
- 4-Fluoro-N-[4-(diethylamino)benzylidene]aniline (FDEABA)
- N’-[4-chlorobenzylidene]-4-hydroxybenzohydrazide (CBHB)
Uniqueness
N’-[4-(diethylamino)benzylidene]-2-iodobenzohydrazide stands out due to the presence of the iodo group, which imparts unique reactivity and potential for halogen bonding interactions. This distinguishes it from other similar compounds that may lack the iodo functionality, thereby offering different chemical and biological properties.
Properties
Molecular Formula |
C18H20IN3O |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-iodobenzamide |
InChI |
InChI=1S/C18H20IN3O/c1-3-22(4-2)15-11-9-14(10-12-15)13-20-21-18(23)16-7-5-6-8-17(16)19/h5-13H,3-4H2,1-2H3,(H,21,23)/b20-13+ |
InChI Key |
GCEDRHSPRHBMOV-DEDYPNTBSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2I |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-3-(4-Methoxy-phenyl)-3-oxo-propenylamino]-N-pyrimidin-2-yl-benzenesulfonamide](/img/structure/B14811271.png)

![(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid](/img/structure/B14811287.png)

![N-[4-(4-fluorophenyl)-5-[(Z)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B14811308.png)


![[2-(2-Aminoethoxycarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B14811317.png)
![N-[(E)-(3-methylphenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B14811320.png)
![5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B14811323.png)

![N-[(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinyl)carbonothioyl]-3-iodo-4-methylbenzamide](/img/structure/B14811346.png)
![2-pyridin-2-yl-1H-benzo[f]benzimidazole](/img/structure/B14811353.png)
